![molecular formula C24H24N4O4 B048299 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile CAS No. 119623-75-5](/img/structure/B48299.png)
2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrido[3,2-g]quinoline family, which is known for its diverse biological activities. In
Wirkmechanismus
The mechanism of action of 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, this compound induces apoptosis in cancer cells and reduces oxidative stress and inflammation in neurodegenerative diseases.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile include the induction of apoptosis in cancer cells, reduction of oxidative stress, and inflammation in neurodegenerative diseases. Additionally, this compound has also been found to have anti-angiogenic and anti-metastatic effects in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer research. Additionally, this compound has also shown neuroprotective effects, which could be useful in the study of neurodegenerative diseases. However, one of the limitations of using this compound is its complex synthesis method, which could make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile. One direction could be the study of its potential applications in other diseases, such as cardiovascular diseases and autoimmune diseases. Additionally, further research could be conducted to optimize the synthesis method of this compound and improve its yield. Finally, the development of analogs of this compound could also be explored to improve its potency and selectivity.
Synthesemethoden
The synthesis of 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile involves several steps. The starting material is 2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinoline, which is reacted with acetonitrile and cyanomethyl triphenylphosphonium bromide in the presence of a base. The resulting product is then purified through column chromatography to yield 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile in high purity.
Wissenschaftliche Forschungsanwendungen
2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile has been studied for its potential applications in various scientific research fields. One of the most promising applications is in cancer research, where this compound has shown potent anti-tumor activity in vitro and in vivo. It has been found to induce apoptosis in cancer cells by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway. Additionally, this compound has also been studied for its potential applications in neurodegenerative diseases, where it has shown neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
119623-75-5 |
|---|---|
Produktname |
2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile |
Molekularformel |
C24H24N4O4 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
2-[3-(cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile |
InChI |
InChI=1S/C24H24N4O4/c1-5-7-13-15(9-11-25)23(31-3)27-19-17(13)21(29)18-14(8-6-2)16(10-12-26)24(32-4)28-20(18)22(19)30/h5-10H2,1-4H3 |
InChI-Schlüssel |
DRHUSLALXZNCDU-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)CC#N)OC)OC)CC#N |
Kanonische SMILES |
CCCC1=C(C(=NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)CC#N)OC)OC)CC#N |
Synonyme |
5,10-Dihydro-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-diacetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




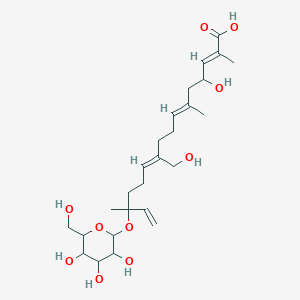
![[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B48219.png)
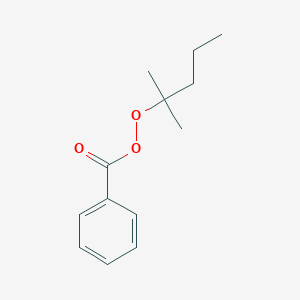

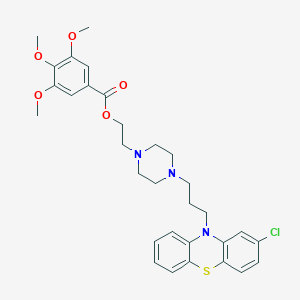
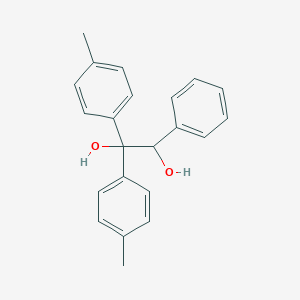
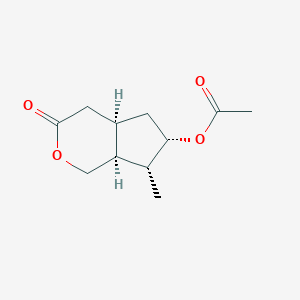
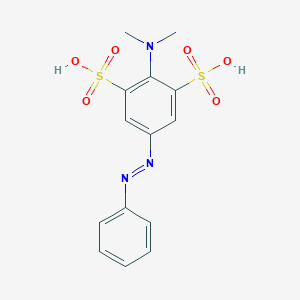
![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)
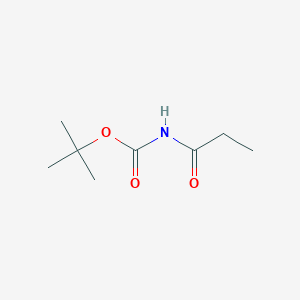
![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)
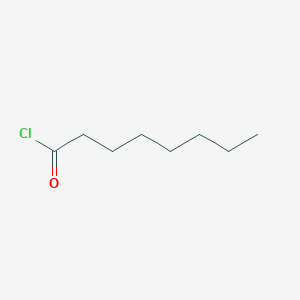
![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)